1H-benzimidazole-2-methanamine, N,5,6-trimethyl-, dihydrochloride
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Overview
Description
1H-Benzimidazole-2-methanamine, N,5,6-trimethyl-, dihydrochloride is a chemical compound with significant interest in various scientific fields. This compound belongs to the benzimidazole family, known for their diverse biological activities and applications in medicinal chemistry. The dihydrochloride form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-benzimidazole-2-methanamine, N,5,6-trimethyl-, dihydrochloride typically involves the following steps:
Formation of Benzimidazole Core: The initial step involves the cyclization of o-phenylenediamine with formic acid or its derivatives to form the benzimidazole core.
Methylation: The benzimidazole core is then methylated at the N, 5, and 6 positions using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Formation of Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for methylation and aminomethylation steps helps in maintaining the purity and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole-2-methanamine, N,5,6-trimethyl-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the methanamine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in dry ether or tetrahydrofuran.
Substitution: Various nucleophiles like amines, thiols; reactions often conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole derivative.
Substitution: Substituted benzimidazole derivatives with different functional groups replacing the methanamine group.
Scientific Research Applications
1H-Benzimidazole-2-methanamine, N,5,6-trimethyl-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties. It serves as a lead compound in drug discovery programs.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 1H-benzimidazole-2-methanamine, N,5,6-trimethyl-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In biological systems, it may interfere with DNA synthesis or protein function, leading to its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 1H-Benzimidazole-2-methanamine, N-methyl-, dihydrochloride
- 1H-Benzimidazole-2-methanamine, 5,6-dimethyl-, dihydrochloride
- 1H-Benzimidazole-2-methanamine, 5-methyl-, dihydrochloride
Uniqueness
1H-Benzimidazole-2-methanamine, N,5,6-trimethyl-, dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups enhances its lipophilicity and may influence its interaction with biological membranes and targets, distinguishing it from other benzimidazole derivatives.
This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications, highlighting its importance in ongoing research and development efforts.
Properties
IUPAC Name |
1-(5,6-dimethyl-1H-benzimidazol-2-yl)-N-methylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3.2ClH/c1-7-4-9-10(5-8(7)2)14-11(13-9)6-12-3;;/h4-5,12H,6H2,1-3H3,(H,13,14);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSBUKRJYCNKJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)CNC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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